1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate
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Overview
Description
1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate typically involves the condensation of 5-aminoquinoline with ethyl 1H-pyrazole-4-carboxylate under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinoline and pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides or pyrazole N-oxides, while reduction can produce various reduced derivatives of the parent compound .
Scientific Research Applications
1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxamide
- 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylic acid
- 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxaldehyde
Uniqueness
1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate is unique due to its specific combination of quinoline and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
1-(5-aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H14N4O2/c1-9(21-15(20)10-7-17-18-8-10)13-6-5-11-12(16)3-2-4-14(11)19-13/h2-9H,16H2,1H3,(H,17,18) |
InChI Key |
ZBPLOKZXJMEDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC(=C2C=C1)N)OC(=O)C3=CNN=C3 |
Origin of Product |
United States |
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